molecular formula C8H4F6O B2509122 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol CAS No. 2244085-32-1

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B2509122
CAS No.: 2244085-32-1
M. Wt: 230.109
InChI Key: PFDWTCZPHBDLET-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound with the molecular formula C8H4F6O. It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzyl alcohol framework. One common method involves the reaction of a suitable benzyl alcohol precursor with fluorinating agents under controlled conditions. For example, the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by selective fluorination and trifluoromethylation. The choice of reagents, catalysts, and reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl-substituted benzaldehydes or benzoic acids, while reduction can produce various benzyl alcohol derivatives .

Scientific Research Applications

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[2,3,4-trifluoro-6-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDWTCZPHBDLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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